molecular formula C11H8BrNO3 B1526271 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid CAS No. 91182-60-4

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

Cat. No.: B1526271
CAS No.: 91182-60-4
M. Wt: 282.09 g/mol
InChI Key: GFLKZFOUAHOGJF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid are not available, similar compounds have shown various biological activities .

Scientific Research Applications

Tautomerism Studies

5-Hydroxyisoxazoles, including derivatives similar to 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, have been studied for their tautomerism. Research by Boulton and Katritzky (1961) in "Tetrahedron" investigated the infra-red and ultra-violet spectra of 3,4-dimethyl-5-hydroxyisoxazole, revealing insights into the OH form of these compounds and their behavior in different solvents (Boulton & Katritzky, 1961).

Synthesis of Derivatives

Robins et al. (2007) in "Journal of combinatorial chemistry" described the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, a process that is relevant for the creation of drug-like isoxazoles (Robins et al., 2007).

Biomedical Applications

Ryzhkova, Ryzhkov, and Elinson (2020) in "Molbank" conducted research on a compound similar to this compound. Their study focused on the electrochemically induced transformation of related compounds, highlighting potential applications in biomedical fields, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).

Immunological Activity

Ryng et al. (1999) in "Die Pharmazie" synthesized 5-Amino-3-methylisoxazole-4-carboxylic acid amides and investigated their potential immunotropic activity. This study provides a perspective on the immunological applications of compounds derived from isoxazole carboxylic acids (Ryng et al., 1999).

Isomerization and Mass Spectra Studies

Zhigulev, Khmel’nitskiĭ, and Panina (1974) in "Chemistry of Heterocyclic Compounds" explored the thermal isomerization and rearrangement processes in the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids, providing fundamental insights into the chemical behavior of these compounds (Zhigulev et al., 1974).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid, it is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation. The compound should be stored in a dry, cool, and well-ventilated place .

Future Directions

The future directions of a compound refer to potential applications or areas of research. While specific future directions for 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid are not available, similar compounds have shown potential in various areas, including medicine and agriculture .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the hydrolysis of acetylcholine in the nervous system . Additionally, this compound has been shown to bind to specific protein receptors, influencing their activity and downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to inhibit acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent alterations in cell signaling pathways . This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior. Furthermore, this compound has been implicated in modulating oxidative stress responses in cells, thereby influencing cellular homeostasis and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromophenyl group facilitates its binding to enzyme active sites, where it can inhibit enzymatic activity by forming stable complexes . This inhibition is particularly evident in the case of acetylcholinesterase, where this compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, the compound’s interaction with protein receptors can lead to changes in receptor conformation and activity, further influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on acetylcholinesterase over extended periods . Degradation products of the compound may exhibit different biochemical properties, potentially leading to varied effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including neurotoxicity and behavioral changes in animal models . These findings underscore the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its biochemical activity. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolites can interact with different biomolecules, potentially altering metabolic flux and metabolite levels within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear receptors, influencing its localization and activity . These interactions play a critical role in determining the compound’s overall distribution and function within biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can exert its inhibitory effects on enzymes and receptors . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further modulating its activity and function .

Properties

IUPAC Name

5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(16-13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLKZFOUAHOGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717826
Record name 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91182-60-4
Record name 5-(4-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91182-60-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (39 mmol) in MeOH (50 mL) and H2O (10 mL) was treated with lithium hydroxide (2 g, 48 mmol), and the reaction was stirred at 60° C. for 1 hour. The mixture was acidified, and standard workup provided the title compound.
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39 mmol
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reactant
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2 g
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50 mL
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10 mL
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Synthesis routes and methods II

Procedure details

Lithium hydroxide (2 g, 48 mmol) was added to a solution of 5-(4-bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (39 mmol) in methanol (50 mL) and water (10 mL), and the reaction was stirred at 60° C. for 1 hour. Acidic work-up gave the title compound.
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2 g
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39 mmol
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50 mL
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10 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester (7.5 g, 25 mmol) was suspended in 2:1 methanol:water. Lithium hydroxide (2.1 g, 50 mmol) was added, and the reaction was stirred overnight at room temperature. The mixture was acidified to pH 1 with 1N aqueous HCl and extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
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7.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid
Reactant of Route 2
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid
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5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid
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5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid
Reactant of Route 5
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid

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